Dihydroergocristine

Vue d'ensemble

Description

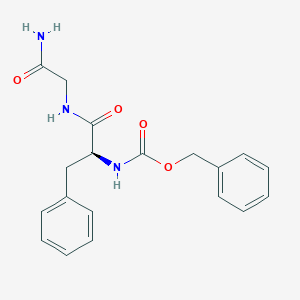

Le dihydroergocristine est un alcaloïde de l'ergot, dérivé du champignon ergot. Il est principalement utilisé dans le traitement du déclin cognitif et des troubles vasculaires. Ce composé fait partie du mélange de mésylates d'ergoloïde, qui comprend d'autres composés similaires tels que la dihydroergocornine et la dihydroergocryptine .

Mécanisme D'action

Target of Action

Dihydroergocristine (DHEC) is a semi-synthetic ergot alkaloid that primarily targets serotonin, dopamine, and adrenergic receptors . These receptors play crucial roles in various physiological processes, including mood regulation, cognition, and vascular tone .

Mode of Action

DHEC exhibits a noncompetitive antagonistic activity on serotonin receptors, and a double partial agonist/antagonist activity on dopaminergic and adrenergic receptors . This means that DHEC can both stimulate and inhibit these receptors depending on the physiological context . In Alzheimer’s studies, DHEC has been shown to act as a direct inhibitor of γ-secretase , an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease .

Biochemical Pathways

The central effects of DHEC depend on the initial cerebrovascular resistance . DHEC inhibits anaerobic glycolysis and aerobic oxidation processes, increases cerebral blood flow, and enhances the oxygen consumption of the brain . It also protects the brain against the metabolic effects of ischemia by acting at a cellular level .

Pharmacokinetics

Pharmacokinetic studies in healthy volunteers have shown that after a single dose of 18 mg DHEC, the peak concentration was 0.28 ± 0.22 μg/l, the time to reach peak concentration (tmax) was 0.46 ± 0.26 h, the area under the curve (AUClast) was 0.39 ± 0.41 µg/l.h, and the terminal elimination half-life was 3.50 ± 2.27 h . These parameters indicate that DHEC is quickly absorbed and has a relatively short half-life .

Result of Action

DHEC has been shown to be effective in inducing cell cycle arrest and apoptosis in human prostate cancer cells . It affects multiple factors implicated in the regulation of cancer cell cycle and programmed cell death, including p53, mouse double minute 2 homolog (MDM2), retinoblastoma protein (RB), p21, E2F transcription factor 1 (E2F1), survivin, myeloid cell leukemia 1 (Mcl-1), and poly ADP ribose polymerase (PARP) .

Action Environment

The action of DHEC can be influenced by various environmental factors. For instance, the central effects of DHEC depend on the initial cerebrovascular resistance . .

Analyse Biochimique

Biochemical Properties

Dihydroergocristine’s mechanism of action seems to be related to a noncompetitive antagonistic activity in the serotonin receptors as well as a double partial agonist/antagonist activity in dopaminergic and adrenergic receptors . In Alzheimer studies, this compound acts as a direct inhibitor of γ-secretase .

Cellular Effects

This compound has been found to substantially reduce Aβ levels in different cell types, including a cell line derived from an Alzheimer’s disease patient . It also demonstrated high potency against chemoresistant prostate cancer cells .

Molecular Mechanism

This compound affects multiple factors implicated in the regulation of cancer cell cycle and programmed cell death, including p53, mouse double minute 2 homolog (MDM2), retinoblastoma protein (RB), p21, E2F transcription factor 1 (E2F1), survivin, myeloid cell leukemia 1 (Mcl-1) and poly ADP ribose polymerase (PARP) .

Temporal Effects in Laboratory Settings

In a study involving human plasma, the peak plasma concentration of this compound was achieved after 0.46 hours . This suggests that this compound is quickly absorbed and distributed in the body.

Metabolic Pathways

The metabolism of this compound can be increased when combined with certain substances, such as Hydrocortisone succinate

Transport and Distribution

This compound is absorbed in the digestive tract of about 25% of the administered dose . This suggests that it is transported and distributed within the body through the circulatory system.

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : Le dihydroergocristine est synthétisé par un processus semi-synthétique. Le matériau de départ est généralement un alcaloïde de l'ergot, qui subit une hydrogénation pour produire du this compound. Les conditions de réaction impliquent souvent l'utilisation d'hydrogène gazeux et d'un catalyseur approprié, tel que le palladium sur carbone, sous température et pression contrôlées .

Méthodes de Production Industrielle : Dans les milieux industriels, la production de this compound implique des procédés d'hydrogénation à grande échelle. L'alcaloïde de l'ergot est dissous dans un solvant approprié, et l'hydrogène gazeux est barboté dans la solution en présence d'un catalyseur. La réaction est surveillée pour assurer une conversion complète en this compound, et le produit est purifié par cristallisation ou chromatographie .

Analyse Des Réactions Chimiques

Types de Réactions : Le dihydroergocristine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être effectuée en utilisant des oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les réactions de réduction impliquent généralement l'utilisation d'agents réducteurs tels que le borohydrure de sodium.

Substitution : Les réactions de substitution peuvent se produire à différentes positions sur la molécule, souvent en utilisant des réactifs comme les halogènes ou les agents alkylants

Réactifs et Conditions Courantes :

Oxydation : Permanganate de potassium en conditions acides ou neutres.

Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.

Substitution : Halogènes (chlore, brome) en présence d'un catalyseur.

Principaux Produits :

Oxydation : Produit des dérivés hydroxylés.

Réduction : Entraîne la formation de dérivés d'alcaloïdes réduits.

Substitution : Donne des produits halogénés ou alkylés.

4. Applications de la Recherche Scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier le comportement des alcaloïdes de l'ergot dans diverses réactions chimiques.

Biologie : Étudié pour ses effets sur les processus cellulaires et les interactions avec les récepteurs.

Médecine : Principalement utilisé dans le traitement du déclin cognitif, comme dans la maladie d'Alzheimer, et des troubles vasculaires. .

Industrie : Utilisé dans la production de produits pharmaceutiques ciblant la santé cognitive et vasculaire.

5. Mécanisme d'Action

Le this compound exerce ses effets par le biais de multiples mécanismes :

Interaction avec les Récepteurs : Il agit comme un agoniste partiel et un antagoniste aux récepteurs dopaminergiques et adrénergiques, et comme un antagoniste non compétitif aux récepteurs de la sérotonine.

Cibles Moléculaires : Le composé cible les récepteurs du système nerveux central, ce qui améliore la fonction cognitive et la santé vasculaire.

Voies Impliquées : Il influence les voies liées à la libération des neurotransmetteurs et à la sensibilité des récepteurs, contribuant à ses effets thérapeutiques.

Composés Similaires :

- Dihydroergocornine

- Dihydroergocryptine

- Mésylates d'Ergoloïde

Comparaison :

- This compound vs. Dihydroergocornine : Les deux composés sont utilisés dans le traitement du déclin cognitif, mais le this compound a un effet plus prononcé sur les récepteurs de la sérotonine.

- This compound vs. Dihydroergocryptine : Le dihydroergocryptine est principalement utilisé dans le traitement de la maladie de Parkinson en raison de son activité agoniste de la dopamine, tandis que le this compound est plus axé sur la santé cognitive et vasculaire .

- Unicité : La combinaison unique d'interactions avec les récepteurs du this compound et ses effets spécifiques sur la fonction cognitive et la santé vasculaire le distinguent des autres alcaloïdes de l'ergot .

Applications De Recherche Scientifique

Dihydroergocristine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of ergot alkaloids in various chemical reactions.

Biology: Investigated for its effects on cellular processes and receptor interactions.

Medicine: Primarily used in the treatment of cognitive decline, such as in Alzheimer’s disease, and vascular disorders. .

Industry: Utilized in the production of pharmaceuticals targeting cognitive and vascular health.

Comparaison Avec Des Composés Similaires

- Dihydroergocornine

- Dihydroergocryptine

- Ergoloid Mesylates

Comparison:

- Dihydroergocristine vs. Dihydroergocornine: Both compounds are used in the treatment of cognitive decline, but this compound has a more pronounced effect on serotonin receptors.

- This compound vs. Dihydroergocryptine: Dihydroergocryptine is primarily used in the treatment of Parkinson’s disease due to its dopamine agonist activity, whereas this compound is more focused on cognitive and vascular health .

- Uniqueness: this compound’s unique combination of receptor interactions and its specific effects on cognitive function and vascular health make it distinct among ergot alkaloids .

Propriétés

IUPAC Name |

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H41N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41)/t23-,25-,27-,28+,29+,34-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQITUUQPICUMR-HJPBWRTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H41N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046322 | |

| Record name | Dihydroergocristine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Dihydroergocristine mechanism of action seems to be related to a noncompetitive antagonistic activity in the serotonin receptors as well as a double partial agonist/antagonist activity in dopaminergic and adrenergic receptors. In Alzheimer studies, dihydroergocristine act as a direct inhibitor of γ-secretase. | |

| Record name | Dihydroergocristine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

17479-19-5 | |

| Record name | Dihydroergocristine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17479-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroergocristine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017479195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroergocristine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihydroergocristine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydroergocristine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROERGOCRISTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05D48LUM4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

213-215 ºC | |

| Record name | Dihydroergocristine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B93833.png)

![9,10-Anthracenedione, 1-amino-2-[[2-(dimethylamino)ethyl]thio]-4-(phenylamino)-](/img/structure/B93844.png)